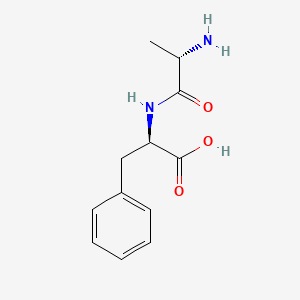
H-Ala-D-phe-OH
Descripción general
Descripción
“H-Ala-D-phe-OH” is a dipeptide formed from L-alanyl and L-phenylalanine residues . It has a molecular formula of C12H16N2O3 . The compound is also known by other names such as this compound, 3061-93-6, L-ALANYL-D-PHENYLALANINE, and (2R)-2-[[ (2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 236.27 g/mol . The InChI string representation of its structure is InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1 . The compound has a complexity of 275 .
Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 236.11609238 g/mol . The Topological Polar Surface Area of “this compound” is 92.4 Ų .
Aplicaciones Científicas De Investigación
Coordination with Gold (III)
H-Ala-D-phe-OH (alanylphenylalanine) demonstrates a unique ability to coordinate with gold (III), forming a complex. This coordination occurs via an O-atom of the COO^− group and an N-amide nitrogen, after deprotonation of the NH-group. The complex exhibits a planar geometry for the AuNOCl2 chromophor in the mononuclear complex. This coordination capacity is crucial for understanding and utilizing the dipeptide in complex formation and metal interactions, particularly in the field of coordination chemistry (Koleva et al., 2007).
Potential in Food Industry
Ala-Phe, a bitter-taste dipeptide, has been synthesized through a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This dipeptide is considered as a potential substitute for caffeine in the food industry due to its high solubility and low toxicity. The synthesis process emphasizes green technologies and the potential application of dipeptides like this compound in sustainable food additive production (Ungaro et al., 2015).
Peptide Synthesis and Structural Studies
This compound plays a role in peptide synthesis and structural studies. Its incorporation into various peptides has been instrumental in understanding peptide structures and interactions. For instance, studies have focused on the structural elucidation of peptides containing this compound, providing insights into peptide behavior and characteristics in different environments (Koleva et al., 2009).
Safety and Hazards
Direcciones Futuras
The Phe-Phe motif, which includes “H-Ala-D-phe-OH”, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
Mecanismo De Acción
Target of Action
H-Ala-D-Phe-OH, also known as Phenylalanylalanine, is a dipeptide composed of phenylalanine and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism
Mode of Action
It’s known that dipeptides can provide useful models for studying the interaction forces responsible for the structure and activity of larger proteins .
Biochemical Pathways
Phenylalanine, one of the components of this compound, is involved in various biochemical pathways. For instance, it is a precursor for thousands of additional metabolites in plants . Phenylalanine can be synthesized in plastids through arogenate, but the contribution of an alternative pathway via phenylpyruvate, as occurs in most microbes, has also been demonstrated .
Pharmacokinetics
A study on a similar dipeptide, h-tyr-d-ala-gly-phe-d-leu-oh (dadle), showed that its prodrugs exhibited similar pharmacokinetic properties and showed improved stability compared with dadle in rat blood . This increased stability led to higher plasma concentrations of DADLE after intravenous administration of the prodrugs compared with intravenous administration of DADLE alone .
Result of Action
A study on peptide derivatives of plasmin inhibitors containing the eaca and (-ala–phe–lys-) showed that the peptide h–d-ala–phe–lys–eaca–nh2 was found to be a selective inhibitor of plasmin .
Análisis Bioquímico
Biochemical Properties
H-Ala-D-phe-OH interacts with various enzymes, proteins, and other biomolecules. The synthesis of this dipeptide was carried out by well-known procedures, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl . The FT-IR spectral analysis in solid state was used for characterization and elucidation of typical bands of the investigated compound .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several biochemical interactions. For instance, the IR-spectrum of this compound is characterized with an intensive band of ν NH at 3250 cm-1 .
Propiedades
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314360 | |
| Record name | Alanyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3061-93-6 | |
| Record name | Alanyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



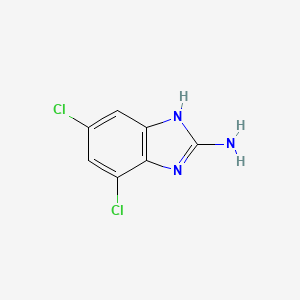
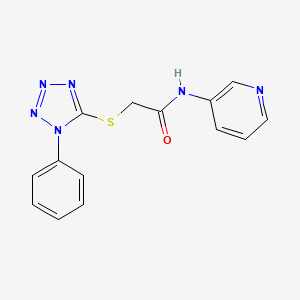
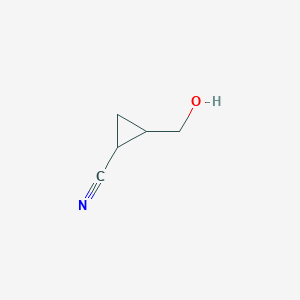
![Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers](/img/structure/B3258493.png)
![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)
![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)
![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
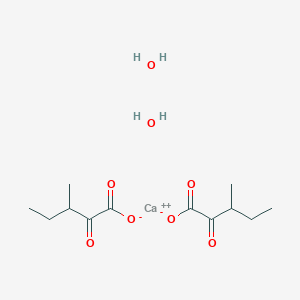
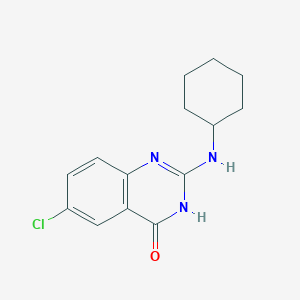
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
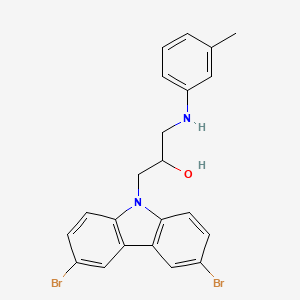

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)